molecular formula C7H9F3N4 B13075291 5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13075291
M. Wt: 206.17 g/mol
InChI Key: BUPZITVAZKKDKJ-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C7H9F3N4 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9F3N4

Molecular Weight

206.17 g/mol

IUPAC Name

5-methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H9F3N4/c1-4-2-3-14-6(11-4)12-5(13-14)7(8,9)10/h4H,2-3H2,1H3,(H,11,12,13)

InChI Key

BUPZITVAZKKDKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=NC(=N2)C(F)(F)F)N1

Origin of Product

United States

Biological Activity

5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C6H7F3N4C_6H_7F_3N_4 with a molecular weight of 192.14 g/mol. The trifluoromethyl group enhances its lipophilicity and stability, making it an attractive candidate for various applications in medicinal chemistry and materials science .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral infections. For instance, compounds in the triazolo[1,5-a]pyrimidine series have shown activity against HIV-1 and other viruses .
  • Inhibition of RNase H : This compound has been evaluated for its ability to inhibit RNase H activity. Analogous compounds have demonstrated IC50 values in the micromolar range (e.g., 17.7 µM), indicating promising antiviral properties .
  • Neuroprotective Effects : Some derivatives of triazolo[1,5-a]pyrimidines have been investigated for their neuroprotective properties. They may stabilize microtubules and exhibit potential in treating neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of triazolo[1,5-a]pyrimidines:

  • Antiviral Evaluation : A study evaluated a series of triazolo[1,5-a]pyrimidines for their antiviral activity against HIV-1. The results indicated that specific structural modifications could enhance antiviral potency .
  • Microtubule Stabilization : Research focused on the development of new derivatives that stabilize microtubules showed that certain modifications could lead to increased neuroprotective effects. The study highlighted the importance of specific substituents in enhancing biological activity .
  • Structure-Activity Relationship (SAR) : Various SAR studies have been conducted to understand how different substituents affect the biological activity of triazolo[1,5-a]pyrimidines. These studies help in designing more effective compounds with targeted therapeutic effects .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity TypeObserved EffectReference
AntiviralInhibits HIV-1 RNase H
NeuroprotectiveStabilizes microtubules
AntibacterialModerate activity against E. coli
CytotoxicityIC50 values in micromolar range

Scientific Research Applications

Antiviral Properties

Research indicates that 5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exhibits significant antiviral activity. Studies have shown its efficacy against certain viral infections by interfering with viral replication mechanisms. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development aimed at treating viral diseases.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest. The structural characteristics of the compound facilitate interactions with biological targets involved in cancer progression.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes that play crucial roles in disease pathways. Its ability to modulate enzyme activity is attributed to the presence of the trifluoromethyl group which enhances binding affinity and specificity towards target enzymes.

Synthesis of Functional Materials

This compound serves as a precursor for synthesizing various functional materials. Its unique chemical properties allow for the development of novel polymers and materials with enhanced thermal and electrical properties. The synthesis often involves cyclization reactions that yield derivatives suitable for applications in electronics and photonics .

Catalysis

The compound has been utilized as a catalyst in organic synthesis reactions. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry applications. For instance, it has been employed in the synthesis of heterocyclic compounds through catalytic pathways that minimize waste and improve yield .

Continuous Flow Synthesis

In industrial contexts, this compound can be synthesized using continuous flow reactors. This method enhances yield and purity while adhering to green chemistry principles by reducing solvent use and waste generation. The scalability of this approach makes it suitable for large-scale production.

Green Chemistry Integration

The integration of this compound into green chemistry frameworks is noteworthy. Its use in solvent-free reactions and recyclable catalysts aligns with sustainability goals in chemical manufacturing. This not only reduces environmental impact but also improves economic viability through cost-effective processes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole and pyrimidine rings provide sites for nucleophilic substitution, particularly at positions activated by electron-withdrawing groups.

Reaction TypeConditionsProductSource
Chloro-intermediate substitutionReaction with amines (e.g., 4-methoxyphenethylamine) in isopropanol at 50°CC7-substituted triazolopyrimidines
ThiolationNaH/DMF, furan-2-ylmethanethiol at 50°CThioether derivatives (e.g., 5a–5c )
  • Example : Chloro derivatives (e.g., 7-chloro analogs) react with amines to yield substituted products, a strategy used in anti-tubercular agent development .

Electrophilic Aromatic Substitution

The triazole ring’s electron-deficient nature directs electrophiles to specific positions.

Reaction TypeReagents/ConditionsPosition ModifiedOutcome
FormylationVilsmeier-Haack (POCl₃/DMF)C3 of pyrazole3-Formyl derivatives (e.g., 135a–k )
HalogenationNCS/NBS in polar solventsC5/C7Bromo/chloro intermediates
  • The trifluoromethyl group deactivates the ring, limiting reactivity unless strong directing groups are present .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization at aromatic positions.

Reaction TypeCatalysts/ReagentsSubstrate RequirementProduct Example
Suzuki couplingPd(PPh₃)₄, arylboronic acidsHalogenated precursorBiaryl derivatives
Heck reactionPd(OAc)₂, olefinsActivated C–H bondAlkenylated analogs
  • Note : Pre-functionalization (e.g., bromination) is often required to enable coupling.

Functionalization via Alkylation/Acylation

The saturated pyrimidine ring allows for functionalization at methyl or secondary amine sites.

Reaction TypeReagentsTarget PositionApplication
N-AlkylationAlkyl halides, NaHSecondary amine (N1)Enhanced lipophilicity
AcylationBenzoyl chloride, pyridineAmine groupAmide derivatives (e.g., 49–50 )
  • Methyl groups can undergo oxidation to carboxylic acids under strong oxidative conditions (e.g., KMnO₄/H₂SO₄) .

Reduction and Oxidation

The saturated pyrimidine ring is susceptible to redox reactions:

Reaction TypeReagentsOutcome
HydrogenationH₂/Pd-CFully saturated pyrimidine ring
OxidationKMnO₄ or CrO₃Ketone or carboxylic acid formation
  • Partial dehydrogenation can restore aromaticity under catalytic conditions .

Key Research Findings

  • Anti-Tubercular Activity : Substitution at C7 with cyclic amines enhances inhibitory effects against Mycobacterium tuberculosis (MIC = 0.5–2 µg/mL) .

  • Enzyme Inhibition : The trifluoromethyl group improves binding to kinase active sites (e.g., ERK1/2), reducing phosphorylation by >50% at 10 µM.

  • Synthetic Flexibility : Microwave-assisted synthesis reduces reaction times by 60% compared to conventional methods .

Q & A

Q. What are the optimized synthetic methodologies for preparing 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives?

To synthesize this scaffold, researchers employ diverse strategies:

  • Microwave-assisted synthesis reduces reaction times and improves yields (e.g., fluorinated derivatives synthesized in 10–30 minutes at 120°C) .
  • Transition metal-free C–H functionalization enables regioselective substitution at C-5 and C-7 positions using Grignard reagents .
  • Solvent-free cyclization catalyzed by SNPS-AT/SO3H achieves high regioselectivity for dihydropyrimido-triazolopyrimidine derivatives .
  • One-pot protocols streamline multi-step reactions, such as cyclization with trifluoroacetic anhydride (TFAA) after intermediate formation .

Q. How should researchers characterize triazolopyrimidine derivatives to confirm structural integrity and purity?

Key analytical methods include:

  • NMR spectroscopy : Distinct proton environments (e.g., trifluoromethyl groups show characteristic 19F NMR shifts) and NOE experiments to confirm regiochemistry .
  • X-ray crystallography : Resolves ambiguities in fused-ring systems (e.g., confirming triazolo-pyrimidine connectivity in fluorinated analogs) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Advanced Research Questions

Q. What are the critical structure-activity relationship (SAR) features for triazolopyrimidines targeting tubulin polymerization?

SAR studies reveal:

  • Position 5 : A (1S)-2,2,2-trifluoro-1-methylethylamino group or achiral 2,2,2-trifluoroethylamino substituent maximizes potency (IC50 < 100 nM in cancer cell lines) .
  • Phenyl ring modifications :
    • Ortho-fluoro atoms enhance tubulin binding affinity.
    • Para-substitution with oxygen-linked three-methylene units and alkylamino/hydroxy groups improves efficacy .
  • Mechanism : Unlike taxanes, these compounds stabilize tubulin polymerization by inhibiting vinca alkaloid binding, bypassing multidrug resistance (MDR) transporters .

Q. How can computational docking studies guide the optimization of triazolopyrimidine-based EGFR inhibitors?

Docking analyses (Autodock Vina/4.2) identify critical interactions:

Compound IDDocking Energy (kcal/mol)Estimated IC50 (nM)Key Interactions
ZINC21802765-10.8 (Vina), -11.4 (AD4)787.87Met793 (H-bond), Lys745 (π-cation), Hydrophobic: Val726, Ala743, Thr790
ZINC21802742-10.3 (Vina), -10.05 (AD4)446.41Met793 (H-bond), Hydrophobic: Asn842, Leu844
Optimal analogs prioritize hydrogen bonding with Met793 and π-cation interactions with Lys745, while hydrophobic residues (Val726, Ala743) enhance binding stability .

Q. What strategies are effective in overcoming multidrug resistance (MDR) when developing triazolopyrimidine anticancer agents?

  • MDR transporter evasion : Select analogs (e.g., compound 50 in ) retain efficacy in P-glycoprotein-overexpressing cell lines by avoiding transporter recognition .
  • In vitro models : Use resistant cell lines (e.g., NCI/ADR-RES) to validate IC50 shifts (<2-fold increase vs. parental lines) .

Q. How is X-ray crystallography utilized in the lead optimization of triazolopyrimidine-based PfDHODH inhibitors?

  • Structure-guided design : Co-crystallization with Plasmodium falciparum DHODH identifies hydrophobic pockets accommodating 5-methyl and trifluoromethyl groups .
  • Substituent optimization : Introducing 2-[(methyloxy)methyl] groups improves binding energy (ΔG = -12.3 kcal/mol) and oral bioavailability (F > 80% in rodents) .

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